6-Oxa-1-azaspiro[3.4]octane hydrochloride
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Overview
Description
6-Oxa-1-azaspiro[34]octane hydrochloride is a chemical compound with the molecular formula C6H11NO·HCl It is a spirocyclic compound, meaning it contains a spiro-connected ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxa-1-azaspiro[3.4]octane hydrochloride typically involves the annulation of a cyclopentane ring with an azetidine ring. One common method involves the use of readily available starting materials and conventional chemical transformations. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the scalability of the synthesis process is crucial for its application in various industries. The use of efficient and cost-effective synthetic routes is essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Oxa-1-azaspiro[3.4]octane hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can lead to the formation of reduced spirocyclic compounds.
Scientific Research Applications
6-Oxa-1-azaspiro[3.4]octane hydrochloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Oxa-1-azaspiro[3.4]octane hydrochloride involves its interaction with specific molecular targets and pathways. The unique spirocyclic structure allows it to bind to certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Oxa-6-azaspiro[3.4]octane: This compound has a similar spirocyclic structure but differs in the position of the oxygen and nitrogen atoms.
2-Oxa-6-azaspiro[3.4]octane: Another similar compound with variations in the ring structure and functional groups
Uniqueness
6-Oxa-1-azaspiro[3.4]octane hydrochloride is unique due to its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms within the ring system. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
7-oxa-1-azaspiro[3.4]octane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c1-3-7-6(1)2-4-8-5-6;/h7H,1-5H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYMGZUOOMVWEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC12CCOC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909319-43-2 |
Source
|
Record name | 6-oxa-1-azaspiro[3.4]octane hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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